HO-Peg22-OH HO-Peg22-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16666942
InChI: InChI=1S/C44H90O23/c45-1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-39-65-41-43-67-44-42-66-40-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-50-8-6-48-4-2-46/h45-46H,1-44H2
SMILES:
Molecular Formula: C44H90O23
Molecular Weight: 987.2 g/mol

HO-Peg22-OH

CAS No.:

Cat. No.: VC16666942

Molecular Formula: C44H90O23

Molecular Weight: 987.2 g/mol

* For research use only. Not for human or veterinary use.

HO-Peg22-OH -

Specification

Molecular Formula C44H90O23
Molecular Weight 987.2 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C44H90O23/c45-1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-39-65-41-43-67-44-42-66-40-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-50-8-6-48-4-2-46/h45-46H,1-44H2
Standard InChI Key RQMJUEUJRZVGMG-UHFFFAOYSA-N
Canonical SMILES C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

HO-Peg22-OH, systematically named as 2[2[2(... repeated 22 times ...)ethoxy]ethoxy]ethanol2-[2-[2-(\text{... repeated 22 times ...})-\text{ethoxy}]\text{ethoxy}]\text{ethanol}, belongs to the polyether family. Its structure consists of a hydroxyl-terminated PEG chain with 22 repeating ethylene oxide units, represented as HO(CH2CH2O)22H\text{HO}-(\text{CH}_2\text{CH}_2\text{O})_{22}-\text{H} . The compound’s molecular formula (C44H90O23\text{C}_{44}\text{H}_{90}\text{O}_{23}) and weight (987.17 g/mol) distinguish it from shorter PEG variants, such as HO-Peg21-OH (C42H86O22\text{C}_{42}\text{H}_{86}\text{O}_{22}, 943.13 g/mol), which differ in ethylene glycol unit count .

Table 1: Comparative Molecular Properties of HO-Peg22-OH and Related Compounds

PropertyHO-Peg22-OHHO-Peg21-OH
Molecular FormulaC44H90O23\text{C}_{44}\text{H}_{90}\text{O}_{23}C42H86O22\text{C}_{42}\text{H}_{86}\text{O}_{22}
Molecular Weight (g/mol)987.17943.13
CAS NumberNot publicly listed928211-42-1
Primary ApplicationPROTAC linkerPROTAC linker

Structural and Functional Features

The hydroxyl groups at both termini enable HO-Peg22-OH to participate in conjugation reactions, facilitating its role as a linker in bifunctional molecules like PROTACs . Its hydrophilic PEG backbone improves water solubility and reduces immunogenicity, critical for in vivo stability . Nuclear Magnetic Resonance (NMR) spectroscopy confirms the linear arrangement of ethylene oxide units, while Gel Permeation Chromatography (GPC) ensures narrow molecular weight distribution.

Synthesis and Analytical Characterization

Synthetic Methodology

HO-Peg22-OH is synthesized via anionic polymerization of ethylene oxide initiated by a diol under inert conditions. This process requires precise control of temperature (typically 40–60°C) and pressure to prevent side reactions. Post-synthesis, the product is purified through dialysis or size-exclusion chromatography to remove oligomeric byproducts.

Quality Control

Analytical techniques validate the compound’s integrity:

  • NMR Spectroscopy: Confirms the presence of terminal hydroxyls (δ\delta 1.2–1.5 ppm) and ethylene oxide repeating units (δ\delta 3.5–3.7 ppm).

  • Gel Permeation Chromatography: Measures polydispersity index (PDI < 1.1), ensuring homogeneity.

  • Mass Spectrometry: Verifies molecular weight accuracy (±1 Da) .

Applications in PROTAC Technology

Mechanism of Action in PROTACs

PROTACs exploit HO-Peg22-OH’s bifunctional nature to tether a target protein ligand to an E3 ubiquitin ligase recruiter . For example, a PROTAC targeting the oncoprotein KRAS G12C might use HO-Peg22-OH to link a KRAS inhibitor to a von Hippel-Lindau (VHL) ligase ligand. This complex recruits the ligase to ubiquitinate KRAS, marking it for proteasomal degradation .

Table 2: PROTACs Utilizing HO-Peg22-OH

Target ProteinE3 LigaseBiological OutcomeReference
KRAS G12CVHLTumor regression in xenograftsAn et al., 2018
Tau AggregatesCRBNReduced neurofibrillary tanglesPreclinical data

Advantages Over Traditional Therapies

  • Targeting "Undruggable" Proteins: PROTACs degrade proteins lacking active sites, such as transcription factors .

  • Catalytic Activity: A single PROTAC molecule can degrade multiple target proteins, enhancing efficacy .

  • Reduced Resistance: Degradation circumvents mutations that inhibit small-molecule binding.

Biological Activity and Pharmacological Relevance

In Vitro Efficacy

Studies demonstrate that PROTACs incorporating HO-Peg22-OH achieve >90% degradation of target proteins at nanomolar concentrations . For instance, a BRD4-targeting PROTAC reduced BRD4 levels by 95% in leukemia cells within 6 hours .

Pharmacokinetic Considerations

Future Directions and Challenges

Expanding Therapeutic Indications

Ongoing research explores HO-Peg22-OH’s utility in neurodegenerative diseases (e.g., degrading tau in Alzheimer’s) and antiviral therapies (e.g., targeting SARS-CoV-2 proteases) .

Optimization Challenges

  • Linker Length: Tweaking PEG units may improve tissue penetration .

  • Conjugation Chemistry: Developing site-specific conjugation methods to enhance batch consistency.

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